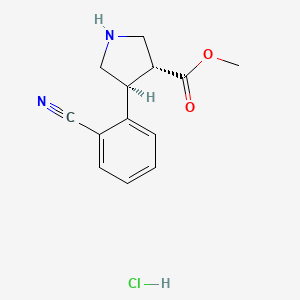![molecular formula C14H19N3O2S2 B13048157 (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a methylsulfanyl group, and a methanecarbohydrazonoylcyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones to form epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfamoyl chloride for sulfonyl radical generation , ammonium iodide as a redox catalyst , and various photocatalysts for visible-light activation . Reaction conditions typically involve ambient temperature and controlled light exposure to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include alkylsulfonamides, sulfonates, and thiols, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology
The compound’s unique structural features make it a valuable tool in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide involves the generation of sulfonyl radicals from dimethylsulfamoyl chloride under visible-light activation . These radicals can then participate in various chemical reactions, including sulfonation and sulfonamidation, leading to the formation of bioactive molecules and functionalized materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-ynylsulfonium salts: Used in the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles.
Dimethylsulfamoyl chloride: A key reagent for generating sulfonyl radicals.
Eigenschaften
Molekularformel |
C14H19N3O2S2 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(1Z)-2-tert-butylsulfonyl-N-(4-methylsulfanylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O2S2/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
InChI-Schlüssel |
GMHKIWCETFNCPA-ATVHPVEESA-N |
Isomerische SMILES |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)SC)/C#N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)


![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)

![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)
![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13048138.png)

![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)


